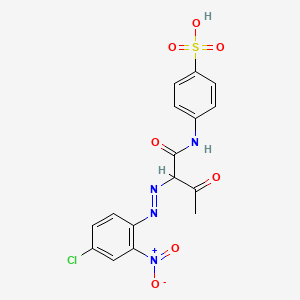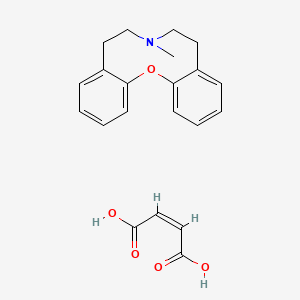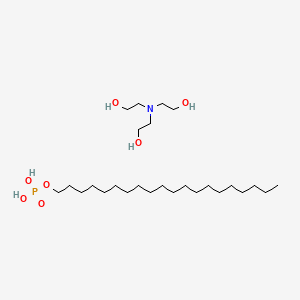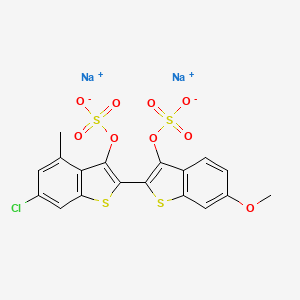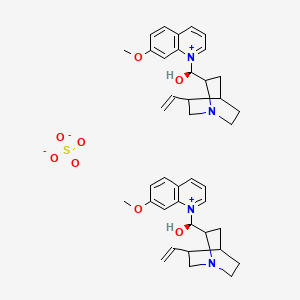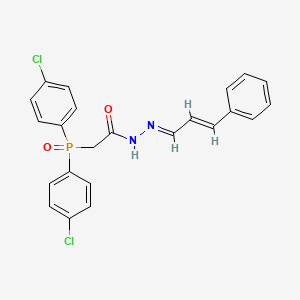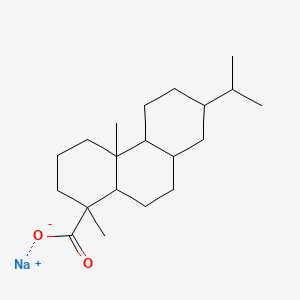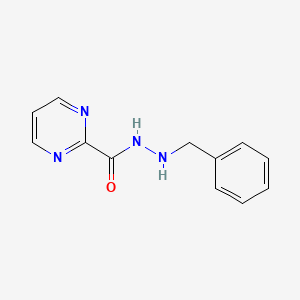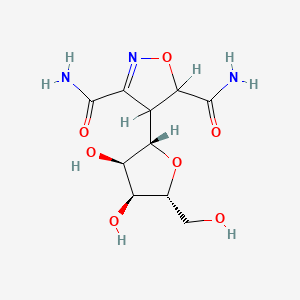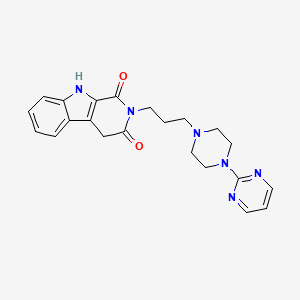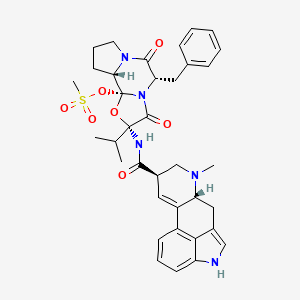
5'alpha-Benzyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione methanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate is a complex organic compound with the molecular formula C36H41N5O7S and a molecular weight of 687.80504 g/mol. This compound is part of the ergot alkaloid family, which are known for their diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate involves multiple steps, starting from basic organic molecules. The process typically includes:
Formation of the ergotamine backbone: This involves the cyclization of a precursor molecule to form the core ergotamine structure.
Functionalization: Introduction of the benzyl, hydroxy, and isopropyl groups at specific positions on the ergotamine backbone.
Methanesulphonate addition: The final step involves the addition of the methanesulphonate group to the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate involves its interaction with specific molecular targets in the body. These targets include:
Receptors: The compound can bind to and activate or inhibit various receptors, such as serotonin and dopamine receptors.
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Signaling Pathways: The compound can modulate signaling pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione phosphate
- (8alpha)-12’-hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trione
Uniqueness
5’alpha-Benzyl-12’-hydroxy-2’-isopropylergotaman-3’,6’,18-trione methanesulphonate is unique due to its specific functional groups and their positions on the ergotamine backbone. These structural features confer distinct pharmacological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57884-92-1 |
|---|---|
Molecular Formula |
C36H41N5O7S |
Molecular Weight |
687.8 g/mol |
IUPAC Name |
[(1S,2R,4R,7S)-4-[[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]amino]-7-benzyl-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-2-yl] methanesulfonate |
InChI |
InChI=1S/C36H41N5O7S/c1-21(2)35(38-32(42)24-17-26-25-12-8-13-27-31(25)23(19-37-27)18-28(26)39(3)20-24)34(44)41-29(16-22-10-6-5-7-11-22)33(43)40-15-9-14-30(40)36(41,47-35)48-49(4,45)46/h5-8,10-13,17,19,21,24,28-30,37H,9,14-16,18,20H2,1-4H3,(H,38,42)/t24-,28-,29+,30+,35-,36-/m1/s1 |
InChI Key |
YRKWSSXMKLNVEE-SSWNWBEGSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)OS(=O)(=O)C)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


